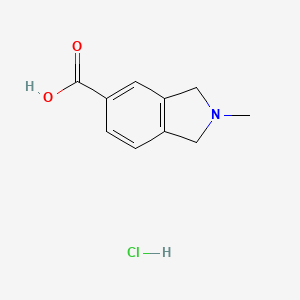

2-Methylisoindoline-5-carboxylic acid hydrochloride

Description

2-Methylisoindoline-5-carboxylic acid hydrochloride is a heterocyclic organic compound characterized by an isoindoline backbone substituted with a methyl group at position 2 and a carboxylic acid group at position 5, further stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for experimental workflows.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1,3-dihydroisoindole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11;/h2-4H,5-6H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARHDJSRGZBNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065065-38-4 | |

| Record name | 2-methylisoindoline-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylisoindoline-5-carboxylic acid hydrochloride typically involves several key steps:

Acyliminium Ion Allylation Reaction: This step is catalyzed by a Lewis acid and involves the formation of an acyliminium ion, which then undergoes allylation.

Mitsunobu Reaction: This reaction is used to convert alcohols into esters, ethers, or other compounds.

Pd-Mediated Stille–Kelly Intramolecular Cross Coupling: This step involves the coupling of two carbon atoms using palladium as a catalyst.

CO Catalyzed Pd-Mediated Reductive N-Heterocyclization: This final step involves the formation of the nitrogen-containing heterocyclic ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methylisoindoline-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-Methylisoindoline-5-carboxylic acid hydrochloride is recognized for its role as a precursor in the synthesis of various biologically active compounds. Notable applications include:

- Anticancer Agents : The compound is utilized in the development of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators .

- Hedgehog Pathway Inhibitors : It serves as a reactant for the synthesis of amide conjugates with ketoprofen, targeting Gli1-mediated transcription pathways, which are crucial in cancer biology .

Organic Synthesis

The compound is also employed in organic synthesis processes:

- Synthesis of Indolyl Compounds : It acts as a reactant for the preparation of indolyl-quinolines through metal-free autoxidative coupling reactions .

- Preparation of Anthranilic Acids : The compound is involved in synthesizing anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .

Biocatalysis

Recent studies highlight the potential of carboxyl methyltransferases (CMTs) that can utilize derivatives like this compound for biocatalytic processes in industrial biotechnology . This application showcases the compound's versatility beyond traditional synthetic routes.

Table 1: Summary of Applications

Case Study 1: Anticancer Research

In a study investigating novel anticancer compounds, researchers synthesized derivatives of this compound to evaluate their effectiveness against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity, suggesting their potential as lead compounds for further development.

Case Study 2: Organic Synthesis Innovations

A recent publication detailed the use of this compound in the synthesis of indolyl quinolines under mild conditions, showcasing its efficiency and yield improvements over traditional methods. This approach not only simplifies synthetic routes but also enhances the environmental profile of chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylisoindoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural Analogues

2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride ()

- Structure : Features a benzimidazole core (fused benzene and imidazole rings) instead of isoindoline.

- Functional Groups : Retains the carboxylic acid and hydrochloride moieties.

- Applications : Widely used in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to the benzimidazole scaffold’s bioactivity .

Indole Carboxylic Acids ()

- Examples : Indole-5-carboxylic acid (mp 208–210°C), Indole-6-carboxylic acid (mp 256–259°C).

- Structural Differences : Indole rings (benzene fused to pyrrole) vs. isoindoline (benzene fused to piperidine).

- Properties : Higher melting points compared to isoindoline derivatives, likely due to stronger intermolecular hydrogen bonding in indole systems .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (–5)

- Substituents : Chlorine and methyl groups on the indole ring.

Functional Group Variations

- Hydrochloride Salts : Compounds like Tranylcypromine hydrochloride () and Yohimbine hydrochloride () demonstrate the role of hydrochloride salts in improving bioavailability and enzymatic inhibition.

- Carboxylic Acid vs. Amine Derivatives : 2-Methylisoindolin-5-amine dihydrochloride (, similarity 0.87) lacks the carboxylic acid group, reducing polarity and altering pharmacokinetic profiles.

Physical and Chemical Properties

*Assumed structure based on nomenclature.

Biological Activity

2-Methylisoindoline-5-carboxylic acid hydrochloride is a chemical compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

- Chemical Formula : C₉H₉ClN₁O₂

- CAS Number : 1065065-38-4

- Molecular Weight : 185.63 g/mol

Synthesis

The synthesis of this compound involves several key reactions, including:

- Acyliminium Ion Allylation Reaction : Catalyzed by Lewis acids, forming an acyliminium ion.

- Mitsunobu Reaction : Converts alcohols into esters or ethers.

- Pd-Mediated Stille–Kelly Cross Coupling : Involves coupling two carbon atoms using palladium as a catalyst.

- CO-Catalyzed Pd-Mediated Reductive N-Heterocyclization : Forms the nitrogen-containing heterocyclic structure.

Biological Activity Overview

This compound exhibits a range of biological activities, making it a valuable compound for research in pharmacology and medicinal chemistry.

The compound's mechanism of action is primarily through its interaction with specific molecular targets within biological pathways. It may influence enzymatic activities and receptor interactions, which are crucial for its therapeutic effects.

Anticancer Activity

Research indicates that derivatives of isoindoline compounds show promising anticancer properties. For example, compounds similar to 2-Methylisoindoline-5-carboxylic acid have demonstrated significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies .

Neuroprotective Effects

In studies involving neurodegenerative models, this compound has been associated with neuroprotective effects. It has shown potential in reducing oxidative stress and preventing neuronal cell death in models of Alzheimer's disease .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which play a pivotal role in gene regulation and cancer progression. In vitro assays have demonstrated that it can effectively inhibit HDAC activity, thereby influencing cancer cell growth and differentiation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | IC50 (nM) |

|---|---|---|---|

| This compound | Isoindoline derivative | Anticancer, neuroprotective | TBD |

| EEDi-5285 | EED inhibitor | Antitumor activity | 18 |

| Hydroxamic acids | Monoterpene-derived | HDAC inhibition | 12.29 |

Note: TBD = To Be Determined based on further research.

Case Study 1: Anticancer Efficacy

In a preclinical study, derivatives of isoindoline were tested against human cancer cell lines, showing an IC50 value indicating potent antiproliferative activity. The study concluded that structural modifications could enhance efficacy against resistant cancer types .

Case Study 2: Neuroprotection in Alzheimer's Models

In vivo studies using transgenic mouse models demonstrated that treatment with the compound led to a significant reduction in β-amyloid deposits and improved cognitive function markers compared to control groups. These findings suggest a potential therapeutic role in Alzheimer's disease management .

Q & A

Q. What are the recommended methods for synthesizing 2-Methylisoindoline-5-carboxylic acid hydrochloride?

Synthesis typically involves multi-step routes, including cyclization of precursor amines and subsequent carboxylation. For example, methodologies analogous to 5-aminolevulinic acid hydrochloride synthesis (via enzymatic or chemical carboxylation) can be adapted, though reaction conditions (e.g., temperature, catalysts) must be optimized for the isoindoline scaffold . Researchers should validate intermediates using spectroscopic techniques (e.g., NMR, HPLC) and monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Purity assessment requires HPLC with UV detection (e.g., C18 columns, 0.03 M phosphate buffer-methanol mobile phases) calibrated against reference standards . Structural confirmation involves:

Q. What are the key stability considerations for handling and storing this compound?

While specific data for this compound are limited, structurally related indole derivatives (e.g., methoxy-substituted analogs) suggest:

- Storage : Dry, inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (nitrile gloves, lab coats) and fume hoods to minimize inhalation/contact. Avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthetic routes?

Yield optimization involves:

- Reagent selection : Use high-purity starting materials (≥95% by HPLC) to reduce side reactions .

- Catalyst screening : Test palladium or enzyme catalysts for carboxylation steps, noting temperature-dependent efficiency .

- Statistical design : Employ factorial design (e.g., response surface methodology) to identify critical parameters (pH, solvent polarity) .

Q. What analytical strategies are effective in resolving contradictions between theoretical and observed spectroscopic data for derivatives?

Contradictions (e.g., unexpected NMR shifts) require:

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-methoxyindole-2-carboxylate esters) to identify electronic effects .

- Computational modeling : Use DFT calculations to predict NMR/IR spectra and reconcile discrepancies .

- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What mechanistic insights guide the functionalization of the isoindoline ring system?

Functionalization strategies include:

- Electrophilic substitution : Target the 5-carboxylic acid position for amidation or esterification, leveraging its electron-withdrawing nature .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses .

- Reactivity studies : Monitor pH-dependent stability (e.g., acid-catalyzed ring-opening) via kinetic assays .

Data Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.